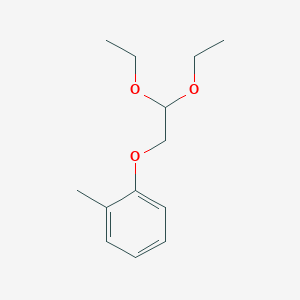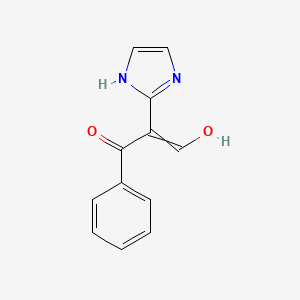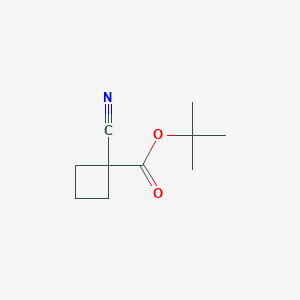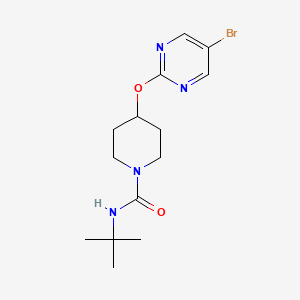
N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are an important heterocycle in the world of chemistry, with the thiazole ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 65%, and the compound was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular formula of “this compound” is C15H11ClN2OS2, and its molecular weight is 334.84. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Imidazole and Thiophene Derivatives in Antitumor Activity
Research has shown that derivatives of imidazole and thiophene, similar in structural motifs to N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, have significant antitumor activities. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their potential in the search for new antitumor drugs (Iradyan et al., 2009).
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their carcinogenic potential. This research indicates the relevance of thiophene structures in understanding and potentially mitigating carcinogenic risks (Ashby et al., 1978).
Synthesis and Biological Importance of Benzothiazoles
Benzothiazole derivatives, closely related to the target compound's structural framework, have shown a broad spectrum of biological activities. These activities span across various pharmacological applications, demonstrating the compound class's importance in medicinal chemistry. The review covers chemical aspects and potential therapeutic applications, highlighting the synthetic methodologies and biological activities of benzothiazole and its derivatives (Rosales-Hernández et al., 2022).
Structure-Activity Relationships of Thiophene Derivatives
A comprehensive review of thiophene derivatives and their structure-activity relationships emphasizes the broad spectrum of therapeutic properties indicated by various biological test systems. This research illustrates the complexity and potential of thiophene derivatives in various therapeutic domains, including their potential use in developing new pharmacological agents (Drehsen & Engel, 1983).
Mechanism of Action
Target of Action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, drug affinity responsive target stability, and others . Computational approaches are also used to predict possible protein targets .
Mode of Action
The compound’s interaction with its targets and any resulting changes are often studied using a variety of experimental techniques, including affinity chromatography, drug affinity determinations, responsive target stability, and others . Computational approaches have also been considered plausible initial alternatives .
Biochemical Pathways
The affected pathways and their downstream effects are typically identified through metabolomics studies, which provide a broad picture of the metabolome and insights into complex biochemical pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are usually determined through a combination of in vitro and in vivo studies . These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are often studied using a variety of techniques, including molecular biology, cellular biology, biochemistry, pharmacology, and physiology .
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUQRJTDKJRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)

![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2703456.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)